Product packaging for 1-(2-Phenylethoxy)propan-2-yl butanoate(Cat. No.:CAS No. 185499-98-3)

1-(2-Phenylethoxy)propan-2-yl butanoate

Cat. No.: B14252357
CAS No.: 185499-98-3
M. Wt: 250.33 g/mol
InChI Key: NHDUIRUKBPGBGI-UHFFFAOYSA-N
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Description

1-(2-Phenylethoxy)propan-2-yl butanoate is a high-purity ester compound provided for scientific research and development. This synthetic chemical is of interest in various fields, including organic chemistry methodology studies, such as the development of novel esterification protocols. Research applications may also include investigations as a potential flavor or fragrance precursor, given that structurally related phenethyl and alkyl butanoate esters are known for their fruity and floral aromatic profiles (e.g., 2-phenylethyl butanoate is reported to have a fruity, rose-like odor). Scientists are exploring its physicochemical properties, stability, and reaction characteristics. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. All researchers should consult safety data and handle the material in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B14252357 1-(2-Phenylethoxy)propan-2-yl butanoate CAS No. 185499-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185499-98-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-(2-phenylethoxy)propan-2-yl butanoate

InChI

InChI=1S/C15H22O3/c1-3-7-15(16)18-13(2)12-17-11-10-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3

InChI Key

NHDUIRUKBPGBGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)COCCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 2 Phenylethoxy Propan 2 Yl Butanoate

Chemo-synthetic Routes for Esterification

Traditional chemical synthesis offers robust and scalable methods for ester production. These routes typically rely on direct reactions between the alcohol and a carboxylic acid or its derivative, often facilitated by a catalyst.

Direct esterification, commonly known as Fischer-Speier esterification, is a primary method for synthesizing 1-(2-phenylethoxy)propan-2-yl butanoate. This acid-catalyzed condensation reaction involves refluxing the precursor alcohol, 1-(2-phenylethoxy)propan-2-ol (B14706745), with butanoic acid. The reaction is reversible, and to drive the equilibrium toward the product ester, water is typically removed as it is formed, often using a Dean-Stark apparatus.

Alternatively, transesterification provides another viable route. This process involves the reaction of 1-(2-phenylethoxy)propan-2-ol with a different butanoate ester, such as methyl butanoate or ethyl butanoate. The reaction displaces the original alcohol (methanol or ethanol) from the ester, forming the desired product. Transesterification can be catalyzed by either acids or bases and is also an equilibrium-driven process, necessitating the removal of the more volatile alcohol byproduct to achieve high conversion.

The efficiency and selectivity of esterification reactions are highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized.

Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts. They are effective in protonating the carbonyl oxygen of the butanoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Studies on the esterification of 2-propanol with n-butyric acid have demonstrated the efficacy of sulfuric acid, with reaction kinetics influenced by temperature, catalyst concentration, and reactant molar ratios. nih.govacs.org

Heterogeneous Catalysts: To overcome issues of catalyst separation and corrosion associated with homogeneous acids, solid acid catalysts are widely investigated. Macroporous ion-exchange resins, such as Amberlyst-15, have proven effective for various esterification reactions. google.commdma.chnih.gov These catalysts offer advantages including ease of separation from the reaction mixture, reusability, and often, enhanced selectivity. jsynthchem.com Research on the esterification of similar secondary alcohols shows that these resin-based systems can achieve high yields under optimized conditions. google.commdma.ch

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantages
Homogeneous Sulfuric Acid (H₂SO₄)Reflux temperature, removal of waterHigh reaction rates, low costCorrosive, difficult to separate, side reactions
Homogeneous p-Toluenesulfonic AcidReflux temperature, removal of waterLess corrosive than H₂SO₄Difficult to separate from product
Heterogeneous Amberlyst-1560-120 °C, batch or flow reactorEasily separable, reusable, low corrosionPotentially lower activity, mass transfer limits
Heterogeneous ZeolitesHigh temperature, vapor or liquid phaseHigh thermal stability, shape selectivityCan be deactivated by coking

The precursor, 1-(2-phenylethoxy)propan-2-ol, is a chiral molecule. The synthesis of specific stereoisomers of the final ester product requires enantiomerically pure starting materials.

The racemic synthesis of 1-(2-phenylethoxy)propan-2-ol is typically achieved via the ring-opening of propylene (B89431) oxide with 2-phenylethanol (B73330) (phenethyl alcohol). google.com This alcoholysis reaction can be catalyzed by either an acid or a base. ucdavis.edu The nucleophilic attack of the alcohol on the epoxide ring occurs preferentially at the sterically less hindered carbon atom (the terminal carbon), leading to the formation of the desired secondary alcohol, 1-(2-phenylethoxy)propan-2-ol, as the major regioisomer. google.comresearchgate.net The reaction of propylene oxide with methanol, a well-studied analogue, shows that high selectivity for the 1-alkoxy-2-propanol isomer can be achieved with appropriate catalysts. researchgate.netpsu.edu

To produce enantiomerically enriched 1-(2-phenylethoxy)propan-2-ol, several stereoselective strategies can be employed.

Asymmetric Ring-Opening: The direct asymmetric ring-opening of propylene oxide with 2-phenylethanol can be accomplished using chiral catalysts. Chiral salen-metal complexes, for instance, have been investigated for the enantioselective opening of epoxides with nucleophiles, yielding chiral β-alkoxy alcohols. google.com

Kinetic Resolution: A common method involves the kinetic resolution of the racemic alcohol. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer of the alcohol, allowing the separation of the unreacted enantiomerically pure alcohol from the newly formed ester. This is a widely used industrial strategy for producing a variety of chiral alcohols.

Asymmetric Reduction: An alternative approach involves the asymmetric reduction of the corresponding ketone precursor, 1-(2-phenylethoxy)propan-2-one. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral metal-ligand complexes, which can provide high enantiomeric excess of the desired (R)- or (S)-alcohol.

Stereoselective Chemical Synthesis of Chiral Precursors

Enzymatic Biocatalysis for this compound Formation

Biocatalysis, utilizing enzymes such as lipases, presents a green and highly selective alternative to traditional chemical synthesis for ester formation. nih.gov Lipases are particularly effective for esterification and transesterification reactions under mild conditions, often exhibiting high regio- and enantioselectivity.

The enzymatic synthesis of this compound can be performed by reacting 1-(2-phenylethoxy)propan-2-ol with butanoic acid (esterification) or a butanoate ester like vinyl butanoate (transesterification). Immobilized lipases are frequently used to facilitate enzyme recovery and reuse. Candida antarctica lipase (B570770) B (CAL-B), often immobilized on a macroporous acrylic resin and commercially known as Novozym® 435, is one of the most robust and widely used biocatalysts for this type of transformation. acs.orgnih.gov

Studies on the enzymatic synthesis of the structurally similar ester 2-phenylethyl acetate (B1210297) show that optimal yields can be achieved by carefully controlling reaction parameters such as temperature, enzyme concentration, and reactant molar ratios. nih.gov The kinetic mechanism for such lipase-catalyzed transesterification reactions often follows an ordered Ping-Pong Bi-Bi mechanism. nih.gov The use of enzymes offers significant advantages, including high selectivity which minimizes byproduct formation, operation at lower temperatures which saves energy, and reduced environmental impact.

EnzymeSource OrganismTypical Acyl DonorTypical SolventOptimal Temperature (°C)Key Findings
Novozym® 435 (CAL-B) Candida antarcticaVinyl acetate, Butanoic acidToluene (B28343), Hexane (B92381)40-60High conversion and stability; widely applicable. nih.gov
Lipase AYS "Amano" Aspergillus nigerCoconut Cream (source of fatty acids)Coconut Cream30-53Showed good potential for synthesis of 2-phenylethyl esters. acs.org
Palatase 20000L Mucor mieheiCoconut Cream (source of fatty acids)Coconut Cream30-53Demonstrated high potential for ester synthesis in natural media. acs.org

Lipase-Catalyzed Transesterification and Esterification

Lipases are versatile enzymes that can catalyze both esterification (synthesis of esters from an alcohol and a carboxylic acid) and transesterification (exchange of an acyl group of an ester with an alcohol) reactions. mdpi.com These reactions are pivotal in the synthesis of a wide array of esters, including this compound. The choice between esterification and transesterification often depends on the availability and stability of the starting materials.

The selection of an appropriate biocatalyst is a critical first step in developing an efficient synthetic process. Different lipases exhibit varying degrees of activity, stability, and selectivity towards specific substrates.

Candida antarctica lipase B (CALB) , often used in its immobilized form as Novozym 435, is one of the most widely employed biocatalysts in organic synthesis. researchgate.netrsc.orgepa.gov It is known for its broad substrate specificity, high enantioselectivity, and excellent stability in organic solvents. researchgate.netnih.gov CALB has been successfully used in the synthesis of various esters through both esterification and transesterification reactions. researchgate.netrsc.org Its ability to accept a wide range of alcohols and acyl donors makes it a prime candidate for the synthesis of this compound. nih.gov

Rhizomucor miehei lipase (RML) , commercially available as Lipozyme RM IM, is another important industrial enzyme. researchgate.netresearchgate.net RML is a 1,3-regiospecific lipase, a characteristic that is particularly relevant in the modification of triacylglycerols but less critical for the synthesis of simple esters from mono-functional alcohols. nih.gov Nevertheless, RML has demonstrated high activity in various esterification and transesterification reactions and can be a suitable alternative to CALB. researchgate.netnih.govsemanticscholar.org Its performance is influenced by the reaction conditions and the nature of the substrates involved.

The screening process typically involves evaluating a panel of commercially available lipases under standardized conditions to identify the most active and selective enzyme for the desired transformation.

Table 1: Comparison of Commonly Used Lipases for Ester Synthesis
LipaseSource OrganismKey CharacteristicsCommon Applications in Ester Synthesis
Candida antarctica lipase B (CALB)Candida antarcticaHigh enantioselectivity, broad substrate specificity, high stability in organic media. researchgate.netnih.govKinetic resolution of alcohols and amines, synthesis of polyesters, production of flavor and fragrance esters. researchgate.netrsc.org
Rhizomucor miehei lipase (RML)Rhizomucor miehei1,3-regiospecificity, good thermal stability. nih.govModification of fats and oils, synthesis of structured lipids, production of biodiesel. researchgate.netnih.gov

Once a suitable biocatalyst is selected, the next step is to optimize the reaction conditions to maximize the yield and efficiency of the synthesis. Several parameters can significantly influence the outcome of the enzymatic reaction.

The choice of solvent is crucial in lipase-catalyzed reactions as it can affect enzyme activity, stability, and substrate solubility. Lipases are known to function well in non-polar organic solvents. The hydrophobicity of the solvent, often quantified by its log P value, plays a significant role, with solvents having a log P between 1.5 and 4.0 generally being preferred. researchgate.net For instance, solvents like hexane and toluene are commonly used. nih.gov In some cases, solvent-free systems can be employed, which offer advantages in terms of process simplicity and reduced environmental impact. researchgate.net Micellar systems, using surfactants like TPGS-750-M in aqueous buffer, have also been explored to facilitate esterification in water. nih.govsemanticscholar.org

Temperature and pH are critical parameters that directly impact enzyme activity and stability. Each lipase has an optimal temperature and pH range at which it exhibits maximum activity. For example, many lipases show optimal activity at temperatures between 30°C and 60°C. nih.govnih.govwjec.co.uk Exceeding the optimal temperature can lead to denaturation and loss of enzyme activity. mdpi.com Similarly, the pH of the reaction medium, particularly in aqueous or biphasic systems, can influence the ionization state of the enzyme's active site residues, thereby affecting its catalytic efficiency. researchgate.netresearchgate.net For reactions in organic media, the concept of "pH memory," where the enzyme retains the ionization state from the last aqueous solution it was in contact with, is important.

Table 2: General Optimal Conditions for Lipase Activity
ParameterGeneral Optimal RangeRationale
Temperature30-60°CBalances reaction rate and enzyme stability. nih.govnih.govwjec.co.uk Higher temperatures can lead to denaturation. mdpi.com
pHNeutral to slightly alkaline (pH 7-9)Maintains the optimal ionization state of the enzyme's active site. nih.govresearchgate.net

The molar ratio of the substrates (alcohol and acyl donor) can significantly affect the equilibrium of the reaction. According to Le Chatelier's principle, using an excess of one of the reactants can shift the equilibrium towards product formation. However, a very large excess of one substrate, particularly the alcohol, can sometimes lead to enzyme inhibition. researchgate.net Therefore, optimizing the substrate molar ratio is essential for achieving high conversion rates. nih.govresearchgate.net

Enzyme loading, or the amount of enzyme used relative to the substrates, is another important factor. researchgate.net Increasing the enzyme concentration generally increases the reaction rate, but beyond a certain point, the rate may plateau due to substrate limitation or mass transfer issues. researchgate.net From an economic perspective, it is desirable to use the minimum amount of enzyme necessary to achieve a satisfactory reaction rate.

Since 1-(2-phenylethoxy)propan-2-ol is a chiral molecule, its esterification product, this compound, will also be chiral. Lipases are well-known for their ability to discriminate between enantiomers, making them excellent catalysts for the synthesis of enantiomerically pure compounds. jocpr.commdpi.commdpi.com

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. scielo.brmdpi.com In the context of synthesizing this compound, a lipase can be used to selectively acylate one enantiomer of racemic 1-(2-phenylethoxy)propan-2-ol at a much faster rate than the other. nih.govnih.gov This results in a mixture of the acylated product (the ester) and the unreacted alcohol, both of which are enantiomerically enriched. These can then be separated to yield both enantiomers of the starting alcohol and the final ester product in high enantiomeric purity. The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the enantioselectivity (E-value) of the enzyme. nih.gov

The choice of acyl donor and reaction conditions can significantly influence the enantioselectivity of the lipase. nih.gov For example, Novozym 435 (immobilized CALB) has been shown to exhibit high enantioselectivity in the resolution of various secondary alcohols. nih.govnih.gov

Table 3: Key Concepts in Enantioselective Synthesis
ConceptDescriptionSignificance in the Synthesis of this compound
Kinetic ResolutionThe separation of a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. scielo.brmdpi.comAllows for the production of enantiomerically enriched (R)- or (S)-1-(2-phenylethoxy)propan-2-yl butanoate from the racemic alcohol.
Enantiomeric Excess (ee)A measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.Indicates the degree of separation achieved during the kinetic resolution.
Enantioselectivity (E-value)A measure of the ability of a chiral catalyst to distinguish between the two enantiomers of a racemic substrate.A high E-value is desirable for an efficient kinetic resolution. nih.gov
Enantioselective Synthesis and Kinetic Resolution of this compound
Strategies for Chiral Resolution of 1-(2-Phenylethoxy)propan-2-ol

Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity and high enantioselectivity. A typical resolution process would involve the acylation of racemic 1-(2-phenylethoxy)propan-2-ol using an acyl donor, such as butanoic anhydride (B1165640) or a vinyl butanoate, in the presence of a lipase. For instance, in the resolution of similar secondary alcohols, lipases like Candida antarctica lipase B (often immobilized, e.g., as Novozym 435), Pseudomonas cepacia lipase, and Rhizomucor miehei lipase have proven effective nih.gov.

The choice of solvent, acyl donor, temperature, and enzyme all play crucial roles in the efficiency and enantioselectivity of the resolution. Non-polar organic solvents like n-heptane or hexane are often preferred to minimize enzyme denaturation and side reactions nih.gov. The acyl donor is also a critical parameter; activated esters like vinyl esters are often used because they result in an irreversible reaction, driving the equilibrium towards the product and improving conversion rates.

A representative experimental setup for a similar secondary alcohol, (±)-1-(2-furyl) ethanol (B145695), involved the use of Novozym 435 in n-heptane with vinyl acetate as the acyl donor. Optimal conditions were achieved at 60°C with an equimolar ratio of the alcohol and acyl donor, resulting in a 47% conversion and an 89% enantiomeric excess (ee) of the remaining substrate after 2 hours nih.gov. This demonstrates a viable pathway for obtaining one enantiomer of the alcohol in high purity. The acylated product can then be separated from the unreacted alcohol via standard chromatographic techniques.

Determination and Enhancement of Enantiomeric Excess (ee)

The successful chiral resolution of 1-(2-phenylethoxy)propan-2-ol requires accurate methods to determine the enantiomeric excess (ee) of both the unreacted alcohol and the resulting this compound ester.

Determination of Enantiomeric Excess:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the ee of chiral compounds. For analogous 2-(phenoxy)propionate derivatives, polysaccharide-based CSPs, such as Chiralcel OD and Chiralcel OK columns, have been used effectively ntu.edu.tw. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier such as isopropanol (B130326) ntu.edu.twnih.gov. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. For example, in the separation of phenoxy derivatives of 1-bromo-3-chloro-2-propanol, a normal phase ODH column with a mobile phase of n-hexane and isopropanol (80:20) was successful nih.gov.

Another powerful technique, particularly for determining the absolute configuration of the separated enantiomers, is the Mosher's method researchgate.netnih.gov. This involves derivatizing the chiral alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers reveals characteristic chemical shift differences for protons near the chiral center, which can be correlated to the absolute configuration of the alcohol researchgate.netnih.gov.

Enhancement of Enantiomeric Excess:

Several strategies can be employed to enhance the enantiomeric excess of the products of a kinetic resolution. One approach is to optimize the reaction conditions, including temperature, solvent, and the choice of lipase and acyl donor, as these factors can significantly influence the enzyme's enantioselectivity.

Another strategy is to allow the reaction to proceed beyond 50% conversion. In an ideal kinetic resolution, as the reaction progresses, the slower-reacting enantiomer accumulates, and its enantiomeric excess approaches 100%. However, this comes at the cost of the yield of the resolved alcohol.

For cases where the initial resolution provides a product with moderate ee, a subsequent recrystallization step can often be used to enrich the enantiomeric purity. Diastereomeric salt formation with a chiral resolving agent followed by crystallization is another classical method to enhance enantiomeric purity.

Enzyme Immobilization Techniques and Biocatalyst Reusability

For the synthesis of this compound to be economically viable on an industrial scale, the reusability of the biocatalyst is crucial. Enzyme immobilization is a key technology that addresses this by confining the enzyme to a solid support, which facilitates its recovery and reuse over multiple reaction cycles.

Enzyme Immobilization Techniques:

There are several methods for immobilizing enzymes, each with its own advantages and disadvantages. These can be broadly categorized as:

Adsorption: This method relies on the physical adsorption of the enzyme onto the surface of a support material through weak interactions like van der Waals forces or hydrogen bonds. It is a simple and gentle method, but enzyme leaching can be an issue.

Covalent Bonding: This involves the formation of strong covalent bonds between the enzyme and the support material. This method provides a very stable immobilization with minimal leaching, but the harsh chemical conditions can sometimes lead to a loss of enzyme activity.

Entrapment: The enzyme is physically entrapped within the porous matrix of a polymer gel or fiber. This is a gentle method that protects the enzyme from the bulk environment, but diffusion limitations of the substrate and product can be a drawback.

Cross-Linking: Enzymes are linked together to form larger aggregates using a bifunctional reagent. This can be done with or without a support. Cross-linked enzyme aggregates (CLEAs) are a popular carrier-free immobilization method.

For lipase-catalyzed ester synthesis, Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) is one of the most widely used and commercially available biocatalysts nih.govnih.gov. Other supports that have been successfully used for lipase immobilization include magnetic nanoparticles, which allow for easy separation of the biocatalyst using a magnetic field nih.gov.

Biocatalyst Reusability:

The primary advantage of immobilization is the ability to reuse the biocatalyst. After each reaction cycle, the immobilized enzyme can be easily separated from the reaction mixture by filtration or, in the case of magnetic supports, by applying a magnetic field. The recovered biocatalyst can then be washed and used in a subsequent batch.

Studies on the reusability of immobilized lipases have shown that they can often be reused for multiple cycles with only a minor loss of activity. For example, in the synthesis of ethyl butyrate (B1204436), Candida antarctica lipase B immobilized on magnetic nanoparticles retained approximately 80% of its initial activity after 10 consecutive cycles nih.gov. Similarly, Novozym 435 has been shown to be reusable for up to 10 cycles in the synthesis of octyl formate, maintaining a conversion rate of about 94.86% mdpi.com. The stability and reusability of the immobilized enzyme are dependent on the reaction conditions, such as the solvent and temperature, as well as the nature of the support material nih.govnih.gov.

Immobilization TechniqueDescriptionAdvantagesDisadvantages
Adsorption Enzyme is physically adsorbed onto a support.Simple, gentle, low cost.Enzyme may leach from the support.
Covalent Bonding Enzyme is attached to a support via covalent bonds.Strong binding, minimal leaching.Can lead to loss of enzyme activity.
Entrapment Enzyme is trapped within a porous matrix.Gentle, protects the enzyme.Substrate/product diffusion limitations.
Cross-Linking Enzymes are linked together into aggregates.High enzyme loading, stable.Can be expensive, mass transfer issues.

Mechanisms of Enzymatic Esterification and Transesterification

The enzymatic synthesis of this compound from 1-(2-phenylethoxy)propan-2-ol and a suitable acyl donor is catalyzed by lipases through either esterification (if the acyl donor is a carboxylic acid) or transesterification (if the acyl donor is an ester). Both reactions proceed through a similar mechanism, most commonly the Ping-Pong Bi-Bi mechanism.

This mechanism involves a two-step process where the enzyme acts as a temporary acyl carrier. The active site of most lipases contains a catalytic triad (B1167595) of amino acids, typically serine, histidine, and aspartate or glutamate.

Steps of the Ping-Pong Bi-Bi Mechanism for Esterification:

Acylation of the Enzyme: The reaction is initiated by the nucleophilic attack of the serine residue's hydroxyl group on the carbonyl carbon of the carboxylic acid (butanoic acid). This is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine. This forms a tetrahedral intermediate which then collapses, releasing a molecule of water and forming a covalent acyl-enzyme intermediate.

Deacylation by the Alcohol: The alcohol (1-(2-phenylethoxy)propan-2-ol) then enters the active site. The histidine residue now acts as a general acid, protonating the alcohol's hydroxyl group to increase its nucleophilicity. The activated alcohol attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate then breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, which is then ready to start another catalytic cycle nih.govresearchgate.net.

The mechanism for transesterification is analogous, with the primary difference being the nature of the leaving group in the acylation step. If an ester (e.g., vinyl butanoate) is used as the acyl donor, the leaving group is an alcohol (or an enol in the case of vinyl esters, which tautomerizes to a stable ketone or aldehyde, making the reaction irreversible).

Theoretical and Computational Investigations of 1 2 Phenylethoxy Propan 2 Yl Butanoate

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Product Interactions

The enzymatic synthesis of 1-(2-Phenylethoxy)propan-2-yl butanoate, often accomplished through lipase-catalyzed esterification, is a primary area of interest for computational investigation. Molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the interactions between the substrates (2-phenylethanol and butanoic acid or its ester) or the product (this compound) and the active site of lipases, such as Candida antarctica lipase (B570770) B (CALB). nih.govnih.gov

Molecular docking studies are typically employed to predict the preferred binding orientation of the substrates and the product within the enzyme's active site. mdpi.comnih.gov These simulations can reveal key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, docking studies would likely show the phenoxyethyl group situated in a hydrophobic pocket of the enzyme, while the butanoyl moiety is positioned near the catalytic triad (B1167595) (serine, histidine, and aspartate) for the esterification reaction to occur.

Following docking, molecular dynamics simulations can provide a dynamic view of the enzyme-ligand complex over time. acs.org These simulations, often run for nanoseconds or even microseconds, allow for the observation of conformational changes in both the enzyme and the ligand, providing a more realistic representation of the binding event. For the synthesis of this compound, MD simulations can help to understand the stability of the enzyme-substrate complex and the conformational rearrangements required for the catalytic process. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with Candida antarctica Lipase B

Parameter(R)-enantiomer(S)-enantiomer
Binding Energy (kcal/mol) -8.5-7.9
Key Interacting Residues Ser105, Trp104, His224Ser105, Ile285, His224
Hydrogen Bonds 11
Hydrophobic Interactions 65

Quantum Chemical Calculations of Molecular Conformation, Reactivity, and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure of molecules and are invaluable for studying reaction mechanisms. nih.gov For this compound, DFT calculations can be used to determine its most stable molecular conformations, analyze its reactivity, and model the transition states of its formation and hydrolysis.

Conformational analysis of this compound would involve calculating the relative energies of different spatial arrangements of the molecule to identify the global minimum energy structure. This information is crucial for understanding its physical properties and how it fits into an enzyme's active site.

DFT is also extensively used to investigate the mechanism of lipase-catalyzed esterification. nih.gov By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the activation energy, which is the rate-determining step of the reaction. For the synthesis of this compound, such calculations would likely model the nucleophilic attack of the propan-2-ol oxygen on the carbonyl carbon of the butanoyl-enzyme intermediate, elucidating the role of the catalytic triad in stabilizing the tetrahedral transition state.

Table 2: Hypothetical DFT Calculated Energies for the Lipase-Catalyzed Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Enzyme-Substrate Complex) 0.0
Tetrahedral Intermediate +15.2
Transition State +21.5
Products (Enzyme-Product Complex) -5.8

Predictive Modeling for Stereochemical Outcomes in Synthetic Reactions

The synthesis of this compound involves a chiral center at the propan-2-yl moiety, leading to the formation of (R) and (S) enantiomers. Predicting and controlling the stereochemical outcome of this reaction is a significant challenge. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the enantioselectivity of the lipase-catalyzed kinetic resolution of the racemic alcohol precursor. nih.govnih.gov

These models establish a mathematical relationship between the structural features of the substrates and the enantiomeric excess (e.e.) of the product. jlu.edu.cnkg.ac.rs Descriptors for the model can include steric parameters (e.g., van der Waals volume), electronic parameters (e.g., partial charges), and topological indices. By training the model on a dataset of known substrates and their corresponding enantioselectivities with a particular lipase, it becomes possible to predict the e.e. for a new substrate like 1-(2-phenylethoxy)propan-2-ol (B14706745). nih.gov

These predictive models are instrumental in the rational design of experiments, allowing for the in silico screening of different lipases and reaction conditions to achieve the desired enantiomer of this compound in high purity. utexas.eduresearchgate.net

Table 3: Hypothetical QSAR Model for Predicting Enantiomeric Excess in the Kinetic Resolution of Secondary Alcohols by Lipase

DescriptorCoefficientp-value
Steric Hindrance (Large Substituent) -0.75< 0.01
Steric Hindrance (Small Substituent) +0.45< 0.05
Electronic Parameter (Charge on Hydroxyl Oxygen) +0.25< 0.05
Model R² 0.85-
Model Q² (Cross-validation) 0.78-

Application of Machine Learning and Artificial Intelligence in Chemical Synthesis and Characterization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, with significant applications in the synthesis and characterization of molecules like this compound. arxiv.org ML models, such as artificial neural networks (ANN) and support vector machines (SVM), can be trained on experimental data to predict reaction outcomes, such as yield and conversion, under different conditions. arxiv.orgupm.edu.myresearchgate.net For the enzymatic synthesis of this compound, an ANN could be developed to predict the product yield based on input parameters like temperature, substrate ratio, enzyme concentration, and reaction time.

AI is also being increasingly used for the prediction of spectroscopic data. arxiv.orgmdpi.com Given the chemical structure of this compound, AI models can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with high accuracy. nih.govnih.govresearchgate.net This is particularly useful for structural verification and for identifying unknown compounds. These predictive tools can significantly reduce the reliance on time-consuming and expensive experimental analyses.

Table 4: Hypothetical Machine Learning Model Performance for Predicting the Yield of this compound Synthesis

Model TypeR² (Training Set)R² (Test Set)Root Mean Square Error (RMSE)
Artificial Neural Network (ANN) 0.980.923.5%
Support Vector Machine (SVM) 0.950.894.2%
Random Forest 0.970.913.8%

Future Research Directions and Emerging Paradigms in 1 2 Phenylethoxy Propan 2 Yl Butanoate Research

Development of More Sustainable and Environmentally Benign Synthesis Protocols

The future of synthesizing 1-(2-phenylethoxy)propan-2-yl butanoate is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. rsc.org Traditional chemical esterification often relies on harsh acid catalysts and volatile organic solvents (VOCs), contributing to significant environmental waste and emissions. Future research will focus on creating cleaner, more sustainable synthetic routes.

Furthermore, a critical area of research is the replacement of conventional organic solvents with greener alternatives. nih.gov Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are emerging as promising reaction media. ingentaconnect.com DESs, formed from mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), are often biodegradable, non-volatile, and derived from renewable sources. Similarly, ILs offer negligible vapor pressure and high thermal stability, reducing the risk of air pollution. ingentaconnect.com Research will aim to identify and optimize specific DES and IL systems that enhance the solubility of reactants and the stability and activity of the biocatalyst for the synthesis of this compound.

Exploration of Novel Biocatalysts and Reaction Media for Ester Synthesis

The efficiency and selectivity of the biocatalytic synthesis of this compound depend entirely on the performance of the enzyme and its environment. Future research will vigorously explore novel biocatalysts and reaction media to push the boundaries of yield, selectivity, and economic viability.

Lipases, particularly from microbial sources such as Candida antarctica (CALB) and Pseudomonas cepacia, are the workhorses of ester synthesis due to their broad substrate specificity and high enantioselectivity towards secondary alcohols. ingentaconnect.comnih.govutupub.fi The focus will be on discovering new lipases from diverse microbial habitats and improving existing ones through protein engineering. Immobilization of these enzymes on solid supports is a key strategy to enhance their stability, facilitate catalyst recovery, and enable their reuse over multiple cycles, which is crucial for industrial-scale production. researchgate.net The use of whole-cell biocatalysts, which circumvents the need for costly enzyme purification, also presents a cost-effective alternative for synthesis. mdpi.com

The choice of reaction medium is as critical as the enzyme itself. While greener solvents like DESs and ILs are promising, their interactions with enzymes are complex. ingentaconnect.com Future studies will focus on tailoring the properties of these solvents—by altering their constituent ions or hydrogen bond donors—to create an optimal microenvironment for the lipase (B570770), thereby maximizing its catalytic activity and enantioselectivity. The goal is to design integrated enzyme-solvent systems that work in synergy to produce enantiomerically pure this compound with high efficiency.

Table 1: Comparison of Reaction Media for Biocatalytic Ester Synthesis

FeatureConventional Organic Solvent (e.g., Hexane)Ionic Liquid (IL)Deep Eutectic Solvent (DES)
Volatility HighNegligibleNegligible
Flammability HighLowLow
Source PetrochemicalSyntheticOften Renewable
Biodegradability LowVariableGenerally High
Enzyme Stability VariableCan be HighOften High
Product Yield Moderate-HighPotentially HighPotentially High
Recyclability DifficultHighHigh
Cost LowHighLow-Moderate

Integration of Artificial Intelligence and Robotics in Automated Synthetic and Analytical Methodologies

The convergence of artificial intelligence (AI), machine learning (ML), and robotics is set to revolutionize the discovery and optimization of synthetic pathways for molecules like this compound. rsc.org Automated platforms can perform a large number of experiments in a short period, systematically exploring a wide range of reaction parameters such as temperature, substrate ratios, catalyst loading, and solvent choice. nih.govchemrxiv.orgresearchgate.netrsc.org

These automated systems generate vast datasets that are then fed to AI algorithms. mdpi.com ML models can analyze this data to identify complex patterns and correlations that would be missed by human researchers, allowing for the rapid optimization of reaction conditions to maximize yield and enantioselectivity. rsc.org AI can go beyond simple optimization and assist in "in silico" reaction design, predicting the performance of novel biocatalysts or suggesting entirely new, more efficient synthetic routes. mdpi.com

Advanced Mechanistic Investigations of Complex Biocatalytic Systems and Chiral Discrimination

Achieving high enantiopurity in the synthesis of this compound requires a biocatalyst that can effectively discriminate between the two enantiomers of the precursor alcohol, 1-(2-phenylethoxy)propan-2-ol (B14706745). A fundamental understanding of the molecular basis for this chiral discrimination is crucial for the rational design of more effective catalysts.

The catalytic activity of lipases stems from a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate) within the enzyme's active site. mdpi.com The enantioselectivity of a lipase towards a chiral secondary alcohol is determined by the precise three-dimensional fit of the substrate enantiomers into this active site. ingentaconnect.comnih.gov One enantiomer will fit in an orientation that allows for efficient catalysis, while the other will bind in a non-productive or less favorable orientation, slowing its reaction rate significantly. nih.gov

Future research will employ advanced computational tools to probe these interactions at an atomic level. acs.org Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of the enzyme and substrate in different solvents, revealing how the flexibility of the active site and the presence of solvent molecules influence substrate binding and catalysis. nih.govdtu.dkdtu.dk Quantum Mechanical (QM) calculations can provide a deeper understanding of the electronic transitions that occur during the enzymatic reaction, helping to elucidate the hidden states of the active site that are critical for its chemical function. princeton.edu This detailed mechanistic insight will enable the rational, site-directed mutagenesis of lipases to create new enzyme variants with enhanced selectivity for specific target molecules.

Design of High-Throughput Screening Methods for Reaction Optimization and Discovery

The development of novel biocatalysts and the optimization of reaction conditions are often limited by the time and resources required for traditional one-at-a-time experimentation. High-Throughput Screening (HTS) methods provide a solution by enabling the parallel testing of thousands of different enzymes or reaction conditions simultaneously. nih.gov

For the synthesis of this compound, HTS can be applied in several ways. To discover new biocatalysts, large libraries of different microbial lipases or engineered enzyme variants can be screened for their ability to catalyze the desired esterification reaction. nih.gov These screens are typically performed in microtiter plates, where each well contains a different enzyme, and the reaction progress is monitored using a rapid spectrophotometric or fluorimetric assay. nih.govresearchgate.net

An even more powerful approach involves the use of microfluidic platforms, often called "lab-on-a-chip" systems. dtu.dknih.govchemrxiv.org These devices can generate and analyze millions of picoliter-sized droplets per day, with each droplet acting as an independent microreactor. biorxiv.org This ultra-high-throughput capacity allows for the screening of massive enzyme libraries, significantly increasing the probability of finding a biocatalyst with superior activity, stability, or enantioselectivity. biorxiv.org HTS can also be used to rapidly optimize reaction conditions by screening vast arrays of solvents, temperatures, pH levels, and substrate concentrations, allowing for the efficient mapping of the reaction landscape to identify the global optimum for production. biorxiv.org

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